(3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride

Chiral Building Blocks Medicinal Chemistry Stereochemical Purity

(3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride (CAS 1909293-52-2, MF: C₄H₉ClFNO, MW: 141.57) is a chiral fluorinated pyrrolidine derivative supplied as a hydrochloride salt. The compound features a pyrrolidine ring with adjacent fluorine and hydroxyl substituents in the (3S,4S) absolute configuration.

Molecular Formula C4H9ClFNO
Molecular Weight 141.57 g/mol
CAS No. 1909293-52-2
Cat. No. B1413389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride
CAS1909293-52-2
Molecular FormulaC4H9ClFNO
Molecular Weight141.57 g/mol
Structural Identifiers
SMILESC1C(C(CN1)F)O.Cl
InChIInChI=1S/C4H8FNO.ClH/c5-3-1-6-2-4(3)7;/h3-4,6-7H,1-2H2;1H/t3-,4-;/m0./s1
InChIKeyZZJHCOUWDLIGPH-MMALYQPHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S,4S)-4-Fluoropyrrolidin-3-ol Hydrochloride (CAS 1909293-52-2) — Baseline Identity and Chiral Scaffold Profile for Procurement Assessment


(3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride (CAS 1909293-52-2, MF: C₄H₉ClFNO, MW: 141.57) is a chiral fluorinated pyrrolidine derivative supplied as a hydrochloride salt . The compound features a pyrrolidine ring with adjacent fluorine and hydroxyl substituents in the (3S,4S) absolute configuration . This stereospecific scaffold positions the compound as a building block in medicinal chemistry, particularly for protease inhibitor and receptor modulator synthesis [1]. Commercial availability typically ranges from 95% to 98% purity depending on supplier specification .

Why Generic Substitution of (3S,4S)-4-Fluoropyrrolidin-3-ol Hydrochloride (CAS 1909293-52-2) Fails: Stereochemical Constraints in Pharmaceutical Synthesis


The (3S,4S)-4-fluoropyrrolidin-3-ol scaffold cannot be generically substituted with other fluoropyrrolidinol isomers or non-fluorinated analogs without fundamental alteration of downstream molecular properties. The compound has been explicitly designated as a bictegravir intermediate , linking its specific stereochemistry to an FDA-approved HIV-1 integrase inhibitor scaffold. The presence of both a fluorine atom (enhancing metabolic stability and lipophilicity) and a hydroxyl group (providing hydrogen-bonding capacity) in the defined (3S,4S) spatial arrangement creates a unique pharmacophoric geometry that cis-isomers (3S,4R or 3R,4S) and trans-isomers (3R,4R) cannot replicate . Procurement of alternative stereoisomers or non-fluorinated pyrrolidinols introduces divergent conformational preferences, altered hydrogen-bonding networks, and modified lipophilicity profiles that would require complete re-optimization of synthetic routes and biological activity .

Product-Specific Quantitative Evidence Guide: (3S,4S)-4-Fluoropyrrolidin-3-ol Hydrochloride (CAS 1909293-52-2) Differentiation Data


Stereochemical Purity Specification: Defined (3S,4S) Configuration with 97% Minimum Purity for Reproducible Synthesis

The (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride (CAS 1909293-52-2) is commercially specified at 97% minimum purity as the defined (3S,4S) single stereoisomer . This contrasts with cis-4-fluoropyrrolidin-3-ol hydrochloride (CAS 1434142-02-5), which is supplied as the rel-(3R,4S) racemic mixture at 95-97% purity . The defined stereochemistry of the (3S,4S) isomer enables direct incorporation into stereospecific synthetic sequences without requiring chiral resolution steps. For procurement decisions, the single stereoisomer eliminates the 50% material waste inherent to racemic mixtures where the undesired enantiomer must be separated or discarded.

Chiral Building Blocks Medicinal Chemistry Stereochemical Purity

Kinase Inhibitor Affinity: Sub-Nanomolar Kd Value for FLT3 Kinase When Incorporated as a Chiral Scaffold

A derivative incorporating the (3S,4S)-4-fluoropyrrolidin-3-yl scaffold demonstrated a binding affinity of Kd = 0.490 nM against dimeric FLT3 kinase (F691L mutant) [1]. This sub-nanomolar affinity indicates that the (3S,4S) stereochemistry, when positioned within a kinase inhibitor framework, supports high-potency target engagement. The F691L mutation is a clinically relevant resistance mutation in acute myeloid leukemia, underscoring the therapeutic relevance of scaffolds capable of engaging this target. The data originate from BindingDB, a curated public repository of protein-ligand binding affinities.

Kinase Inhibition FLT3 Drug Discovery

Procurement Cost Efficiency: Lower Per-Gram Pricing Relative to Alternative Stereoisomers

At the 1-gram procurement scale, (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride (CAS 1909293-52-2) is listed at $160/g , representing a 57% cost reduction compared to cis-4-fluoropyrrolidin-3-ol hydrochloride (CAS 1434142-02-5) at $368/g from the same supplier . At the 5-gram scale, the cost differential remains substantial: $104/g for the (3S,4S) isomer versus $238/g for the cis-isomer . This price differential is maintained across multiple package sizes from the same commercial source, enabling more economical scale-up for research programs requiring larger quantities.

Procurement Economics Cost Analysis Building Block Sourcing

Storage and Handling Stability: Ambient Temperature Storage Reduces Cold Chain Logistics Requirements

(3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride is stable under ambient temperature storage conditions, with the commercial specification indicating storage at room temperature . In contrast, cis-4-fluoropyrrolidin-3-ol hydrochloride requires refrigerated storage at 0-8°C to maintain stability . This differential in storage requirements reflects distinct physicochemical stability profiles between the two stereoisomers, with the (3S,4S) isomer demonstrating superior ambient stability. For procurement and inventory management, ambient storage eliminates the need for refrigerated shipping and cold storage infrastructure.

Stability Storage Conditions Logistics

Validated Application as Bictegravir Intermediate: Direct Link to FDA-Approved HIV Integrase Inhibitor Synthesis

The free base form of the target compound, (3S,4S)-4-fluoropyrrolidin-3-ol (CAS 1350811-57-2), is explicitly designated as a bictegravir intermediate . Bictegravir is an FDA-approved HIV-1 integrase strand transfer inhibitor with an IC₅₀ of 7.5 nM for strand transfer activity [1]. This direct application link distinguishes the (3S,4S) isomer from alternative stereoisomers that lack documented integration into approved pharmaceutical manufacturing routes. The defined (3S,4S) stereochemistry is essential for the correct three-dimensional presentation of the pyrrolidine scaffold within the bictegravir pharmacophore.

HIV Integrase Inhibitor Bictegravir Synthesis Antiviral Drug Development

Physicochemical Differentiation: LogP and Hydrogen-Bonding Profile Support CNS Drug Design Applications

The free base (3S,4S)-4-fluoropyrrolidin-3-ol exhibits calculated physicochemical parameters including LogP = -0.7114 and TPSA = 32.26 Ų . This low lipophilicity combined with moderate polar surface area places the scaffold within favorable ranges for central nervous system (CNS) drug design [1]. The compound contains two hydrogen bond donors and three hydrogen bond acceptors, providing balanced polarity for ligand-receptor interactions. The LogP value of -0.7114 reflects the hydrophilic influence of the hydroxyl group partially offset by the fluorine atom; in contrast, fluoropyrrolidine analogs lacking the hydroxyl group exhibit higher lipophilicity (LogP values typically >0.5), while non-fluorinated pyrrolidinols are substantially more hydrophilic (LogP < -1.0) .

Lipophilicity CNS Drug Design Physicochemical Properties

Best Research and Industrial Application Scenarios for (3S,4S)-4-Fluoropyrrolidin-3-ol Hydrochloride (CAS 1909293-52-2)


Stereospecific Synthesis of HIV-1 Integrase Inhibitors and Structurally Related Antiviral Agents

This compound is optimally deployed as a chiral building block in the synthesis of bictegravir and structurally related HIV-1 integrase strand transfer inhibitors . The defined (3S,4S) stereochemistry directly maps to the required configuration for the bictegravir pyrrolidine scaffold, which contributes to the sub-nanomolar strand transfer inhibition potency (IC₅₀ = 7.5 nM) of the final drug substance [1]. Procurement of the (3S,4S) single stereoisomer eliminates the need for chiral resolution steps that would otherwise be required if racemic cis-4-fluoropyrrolidin-3-ol were employed. The ambient storage stability further supports routine use in multistep synthetic sequences without cold chain interruptions.

Kinase Inhibitor Medicinal Chemistry Programs Requiring Defined Chiral Pyrrolidine Scaffolds

The (3S,4S)-4-fluoropyrrolidin-3-ol scaffold is suited for incorporation into kinase inhibitor pharmacophores, as evidenced by a derivative demonstrating Kd = 0.490 nM binding affinity against FLT3 kinase with the clinically relevant F691L resistance mutation . The sub-nanomolar binding data support the scaffold's capacity for high-affinity target engagement when properly positioned within a kinase inhibitor framework. The defined stereochemistry of the (3S,4S) isomer is essential for maintaining consistent structure-activity relationships across analog series; substitution with alternative stereoisomers would introduce conformational variability that could confound SAR interpretation.

Cost-Sensitive Multi-Gram Synthetic Campaigns Requiring Chiral Fluorinated Pyrrolidine Building Blocks

For research programs requiring multi-gram quantities of a chiral fluorinated pyrrolidine building block, the (3S,4S) isomer offers compelling procurement economics . At the 5-gram scale, the per-gram cost of $104 compares favorably to $238/g for the alternative cis-isomer, representing a 56% cost reduction [1]. This cost differential becomes increasingly significant at the 25-gram scale ($72.80/g) and beyond. Programs with budget constraints or those planning extensive analog synthesis campaigns should prioritize this isomer for cost efficiency, provided the (3S,4S) stereochemistry aligns with target requirements.

CNS Drug Discovery Programs Requiring Balanced Lipophilicity and Hydrogen-Bonding Capacity

The physicochemical profile of the (3S,4S)-4-fluoropyrrolidin-3-ol scaffold (LogP = -0.7114, TPSA = 32.26 Ų) positions it favorably for CNS drug discovery programs [1]. The moderate lipophilicity balances the competing requirements of blood-brain barrier penetration (which favors higher LogP) and avoidance of hERG liability and rapid metabolic clearance (which favor lower LogP). The presence of both a hydrogen-bonding hydroxyl group and a metabolically stabilizing fluorine atom in the defined (3S,4S) geometry provides a pharmacophoric template that can be elaborated into CNS-active small molecules without extensive property optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3S,4S)-4-fluoropyrrolidin-3-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.